![molecular formula C20H23N3O4 B2980340 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone CAS No. 1171148-35-8](/img/structure/B2980340.png)
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone
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Overview
Description
The compound “(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone” is a complex organic molecule. It contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, a piperidin-1-yl group, and a cyclopentyl methanone group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved information .Scientific Research Applications
Anticancer Research
The benzo[d][1,3]dioxol-5-yl moiety is known to possess anticancer properties. Compounds with this structure have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, such as CCRF-CEM, LNCaP, and MIA PaCa-2 . The presence of the 1,3,4-oxadiazol ring in the compound could enhance these properties, making it a candidate for developing new anticancer agents.
Selectivity Between Cancer and Normal Cells
The design of anticancer drugs often aims for selectivity to minimize damage to normal cells. Compounds similar to the one have shown good selectivity, with IC50 values indicating a higher toxicity to cancer cells compared to normal cells . This suggests potential for the compound to be used in targeted cancer therapy research.
Inhibition of Cancer Cell Growth
The benzo[d][1,3]dioxol-5-yl group has been incorporated into molecules that demonstrated potent growth inhibition properties, with low IC50 values against human cancer cell lines . This indicates that the compound could be researched for its efficacy in inhibiting tumor growth.
Synthesis of Novel Compounds
The compound’s structure allows for the possibility of creating novel molecules with potential therapeutic applications. For instance, benzo[d][1,3]dioxole substituted organo selenium compounds have been synthesized, which could lead to the development of new drugs .
Chemical Synthesis and Drug Design
The benzo[d][1,3]dioxol-5-yl moiety is a valuable component in chemical synthesis and drug design. It can be used to synthesize a wide range of compounds with varied biological activities, which can then be screened for potential as new drugs .
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications or future directions for this compound are not clear from the retrieved information. Given its complex structure and the presence of several functional groups that are common in pharmaceuticals and other bioactive compounds, it’s possible that it could have interesting biological activities that could be explored in future research .
properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-cyclopentylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-20(13-4-1-2-5-13)23-9-3-6-15(11-23)19-22-21-18(27-19)14-7-8-16-17(10-14)26-12-25-16/h7-8,10,13,15H,1-6,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEMWKIOFIKGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone |
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